5-(1,3-Dioxolan-2-yl)-1,3-thiazole
Overview
Description
5-(1,3-Dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that features both a dioxolane and a thiazole ring
Scientific Research Applications
Synthesis and Derivatives
5-(1,3-Dioxolan-2-yl)-1,3-thiazole and its derivatives play a significant role in the synthesis of new chemical compounds. For instance, Sinenko et al. (2017) demonstrated the synthesis of various chloromethyl derivatives of 1,3-thiazole, which are crucial in creating new aldehydes in the 1,3-thiazole series. This indicates the compound's utility in developing novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Sinenko et al., 2017).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of this compound derivatives are also areas of interest. Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, providing insights into its molecular-orbital interaction and structural features. This kind of research is vital for understanding the chemical reactivity and potential applications of these compounds in various domains (Shanmugapriya et al., 2022).
Asymmetric Synthesis
The asymmetric synthesis of novel C-nucleosides, which are important in pharmaceutical research, is another application. Du et al. (1995) accomplished the asymmetric synthesis of four stereo-isomers of a 1,3-dioxolane and 1,3-thiazole-based compound, demonstrating the compound's versatility and potential in creating diverse and biologically active molecules (Du et al., 1995).
Antimicrobial and Anti-Proliferative Activities
Additionally, Mansour et al. (2020) explored thiazole derivatives for their antimicrobial and antiproliferative properties. This research highlights the potential of this compound derivatives in developing new therapeutic agents, particularly in the context of antimicrobial resistance and cancer treatment (Mansour et al., 2020).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a dioxolane precursor. One common method is the cyclization of a thiazole with a 1,3-dioxolane derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJAQBUOYQZUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773087-09-5 | |
Record name | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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